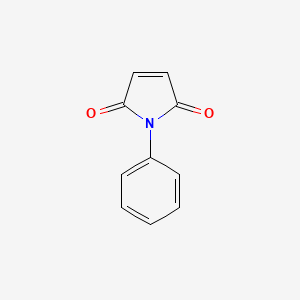
N-Fenilmaleimida
Descripción general
Descripción
N-Phenylmaleimide (NPM) is a synthetic compound that is widely used in the fields of science and technology. It is a versatile and widely used compound due to its unique properties, which make it suitable for a variety of applications. NPM is an organic compound with a p-benzylidene structure and is an important intermediate in the synthesis of many organic compounds. It is widely used in the synthesis of a variety of organic compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Química Verde en la Educación
N-Fenilmaleimida: se utiliza en entornos educativos para demostrar los principios de la química verde. Un estudio describe una síntesis de varios pasos de This compound a partir de anhídrido maleico y una anilina sustituida, seguida de una reacción de Diels–Alder con 2,5-dimetilfurano {svg_1}. Este proceso está diseñado para ser mínimamente peligroso y energéticamente eficiente, exponiendo a los estudiantes a conceptos como la economía atómica y la reducción de residuos {svg_2}.
Síntesis de Polímeros
This compound: juega un papel significativo en la química de polímeros debido a sus propiedades de resistencia térmica. La investigación ha demostrado que la incorporación de This compound en acetato de polivinilo (PVAc) y alcohol de polivinilo (PVA) puede mejorar significativamente su resistencia térmica {svg_3}. Esto es particularmente valioso en la creación de materiales que requieren alta estabilidad térmica.
Síntesis Orgánica
En la síntesis orgánica, This compound se utiliza como dipolarófilo en reacciones de cicloadición 1,3 con nitronas. Esta aplicación es crucial para preparar aductos cristalinos de dienos, que son intermediarios importantes en varias vías sintéticas {svg_4}.
Modificación de Plásticos
This compound: también se emplea como modificador de plástico. Su estructura química única le permite mejorar las propiedades de los plásticos, haciéndolos más duraderos y resistentes a diversas formas de degradación {svg_5}.
Copolimerización
La copolimerización de This compound con otros monómeros puede conducir al desarrollo de copolímeros con rigidez y estabilidad estructural mejoradas. Esto se debe al anillo de cinco miembros y la estructura sustituida N-arilo de This compound, que pueden dificultar la rotación de la cadena principal {svg_6}.
Propiedad de Cambio de Ciclo de Color
This compound: ha sido estudiada por su propiedad de cambio de ciclo de color cuando se copolimeriza con acetato de vinilo. Los copolímeros resultantes exhiben una decoloración rápida y reversible en condiciones ácidas o básicas, atribuida a la interconversión entre las formas ceto y enol {svg_7}. Esta propiedad tiene aplicaciones potenciales en materiales inteligentes y sensores.
Safety and Hazards
N-Phenylmaleimide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
Direcciones Futuras
N-Phenylmaleimide has been used in the design of a new N-phenylmaleimide derivative bearing an activated NHS ester (NHS-PhMI) for radical copolymerization with tert-butoxystyrene (tBOS) to achieve both precise alternating sequence .
Relevant Papers There are several papers that provide more detailed information about N-Phenylmaleimide. These include "Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method" , "Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its …" , and "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory" .
Mecanismo De Acción
Target of Action
N-Phenylmaleimide (NPMI) is a compound with a unique five-membered ring and N-aryl substituted structure . It is primarily used as a precursor in the synthesis of various compounds due to its biological properties . The primary targets of NPMI are the molecules it reacts with during synthesis, such as maleic anhydride and substituted anilines .
Mode of Action
NPMI interacts with its targets through a series of chemical reactions. The synthesis of a substituted N-phenylmaleimide involves two steps: the reaction of maleic anhydride with a substituted aniline to produce maleanilic acid, followed by its conversion to N-phenylmaleimide . The resulting N-phenylmaleimide can then be used as a dienophile in a Diels–Alder reaction with furan .
Biochemical Pathways
The biochemical pathways affected by NPMI are primarily related to its role in synthesis reactions. As a precursor, NPMI is involved in the production of various compounds through the Diels–Alder reaction . This reaction is a cornerstone of organic chemistry, allowing for the efficient synthesis of six-membered rings .
Result of Action
The primary result of NPMI’s action is the production of various compounds through synthesis reactions. For example, the introduction of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain improves their thermal resistance properties . Furthermore, the incorporation of NPMI results in a visible and rapid discoloration that is reversible under acid or base conditions .
Action Environment
The action of NPMI is significantly influenced by the reaction environment. Factors such as the presence of other reactants, the temperature, and the pH can all affect the efficiency of the synthesis reactions involving NPMI . For instance, the introduction of a base catalyst during the alcoholysis of PVAc/NPMI leads to a visible and rapid discoloration .
Análisis Bioquímico
Biochemical Properties
N-Phenylmaleimide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to alkylate myosin’s Cys-707 (SH1) and Cys-697 (SH2), which significantly affects myosin’s interaction with actin and its ability to hydrolyze MgATP . These interactions highlight the compound’s potential in modulating enzyme activity and protein function.
Cellular Effects
N-Phenylmaleimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying specific cysteine residues on proteins, it can alter their function and stability, leading to changes in cellular behavior. For instance, the alkylation of myosin by N-Phenylmaleimide affects muscle contraction and cellular motility .
Molecular Mechanism
The molecular mechanism of N-Phenylmaleimide involves its ability to form covalent bonds with cysteine residues on proteins. This alkylation process can inhibit or activate enzymes, depending on the target protein. For example, the interaction with myosin’s SH1 and SH2 sites inhibits its ATPase activity, thereby affecting muscle contraction . Additionally, N-Phenylmaleimide can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenylmaleimide can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of N-Phenylmaleimide vary with different dosages in animal models. At low doses, it can modulate enzyme activity and protein function without causing significant toxicity. At high doses, N-Phenylmaleimide can exhibit toxic effects, including cellular damage and impaired physiological functions. Threshold effects have been observed, highlighting the need for careful dosage optimization in experimental studies .
Metabolic Pathways
N-Phenylmaleimide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For instance, its interaction with myosin influences energy metabolism in muscle cells, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, N-Phenylmaleimide is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to cysteine residues on proteins also affects its distribution and activity within cells .
Subcellular Localization
N-Phenylmaleimide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on protein function and cellular processes. For example, its interaction with myosin in muscle cells highlights its role in the cytoskeleton and contractile machinery .
Propiedades
IUPAC Name |
1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBROSJWZYGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-57-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0041274 | |
| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
324 °F at 12 mmHg (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Sparingly soluble (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
941-69-5 | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U9KT462VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
192 to 194 °F (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
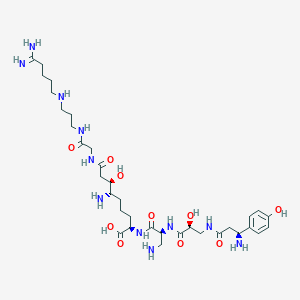
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
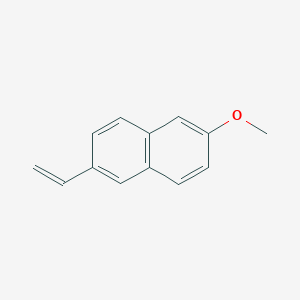
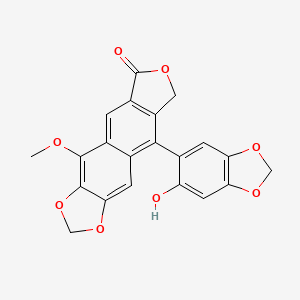
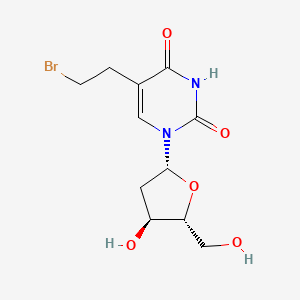
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
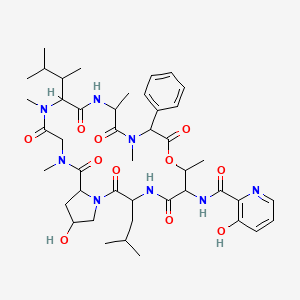
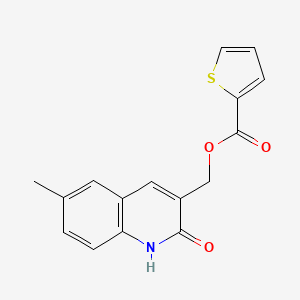
![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
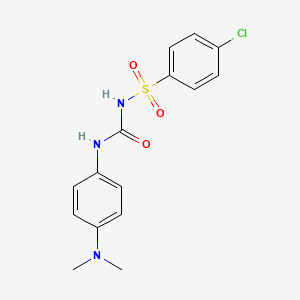

![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)

